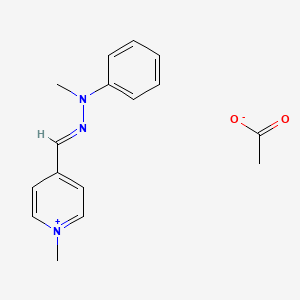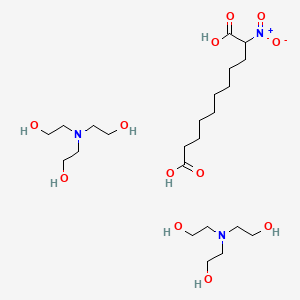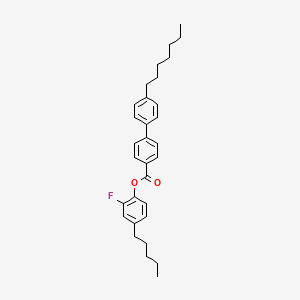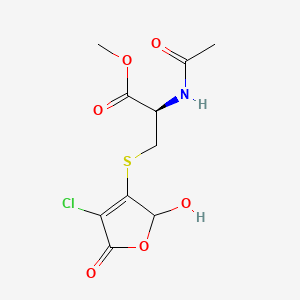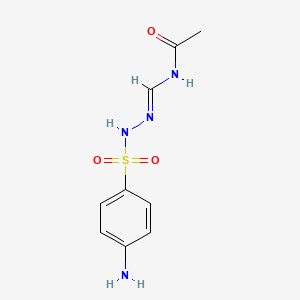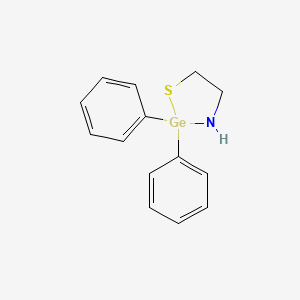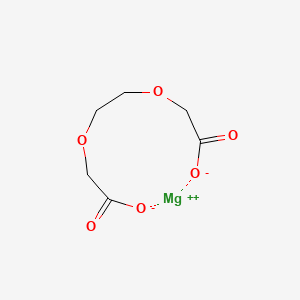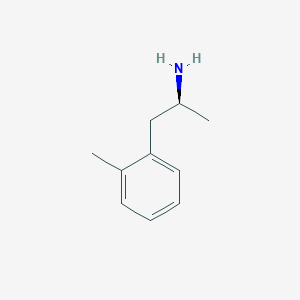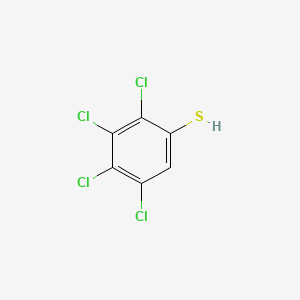
2,3,4,5-Tetrachlorothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3,4,5-Tétrachlorothiophénol est un dérivé chloré du thiophénol, caractérisé par la présence de quatre atomes de chlore liés au cycle thiophénol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,3,4,5-Tétrachlorothiophénol implique généralement la chloration du thiophénol. Le processus peut être effectué en utilisant du gaz chlore en présence d'un catalyseur tel que le chlorure de fer(III). Les conditions de réaction comprennent le maintien d'une température contrôlée et la garantie du bon rapport stoechiométrique des réactifs pour obtenir le motif de chloration souhaité.
Méthodes de production industrielle
La production industrielle du 2,3,4,5-Tétrachlorothiophénol suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de catalyseurs de qualité industrielle, avec un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit final. Le processus de production comprend également des étapes de purification telles que la recristallisation et la distillation pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,3,4,5-Tétrachlorothiophénol subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des acides sulfoniques ou des sulfoxydes.
Réduction: Les réactions de réduction peuvent le convertir en thiophénols moins chlorés.
Substitution: Les réactions de substitution nucléophile peuvent remplacer les atomes de chlore par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme l'hydroxyde de sodium ou d'autres nucléophiles sont utilisés en conditions basiques.
Principaux produits formés
Oxydation: Acides sulfoniques, sulfoxydes.
Réduction: Thiophénols moins chlorés.
Substitution: Dérivés du thiophénol avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 2,3,4,5-Tétrachlorothiophénol a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres produits chimiques.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Enquête sur ses propriétés thérapeutiques potentielles, y compris ses activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des polymères et des revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 2,3,4,5-Tétrachlorothiophénol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer des voies spécifiques, conduisant à divers effets biologiques. Par exemple, son activité antimicrobienne peut résulter de la perturbation des membranes cellulaires bactériennes ou de l'inhibition d'enzymes essentielles.
Applications De Recherche Scientifique
2,3,4,5-Tetrachlorothiophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachlorothiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3,4,5-Tétrachlorophénol: Un dérivé chloré du phénol ayant des propriétés chimiques similaires.
2,3,4,6-Tétrachlorophénol: Un autre isomère du tétrachlorophénol avec des positions d'atomes de chlore différentes.
2,3,5,6-Tétrachlorophénol: Encore un autre isomère avec un motif de chloration unique.
Unicité
Le 2,3,4,5-Tétrachlorothiophénol est unique en raison de la présence d'un atome de soufre dans le cycle thiophénol, ce qui lui confère une réactivité chimique distincte et une activité biologique potentielle par rapport à ses homologues phénoliques. Cette singularité en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
4706-91-6 |
|---|---|
Formule moléculaire |
C6H2Cl4S |
Poids moléculaire |
248.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachlorobenzenethiol |
InChI |
InChI=1S/C6H2Cl4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Clé InChI |
RQRZJGHZAPYDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


